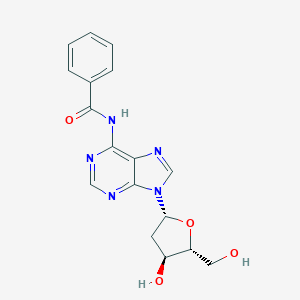

N6-Benzoyl-2'-deoxyadenosine

Description

Propriétés

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXHJAPVPCVZSV-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196516 | |

| Record name | N-Benzoyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4546-72-9 | |

| Record name | N-Benzoyl-2′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N6-Benzoyl-2'-deoxyadenosine: A Comprehensive Technical Guide on its Mechanism as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, sequence-specific DNA and RNA strands. Among the arsenal of protective moieties, the N6-benzoyl group for 2'-deoxyadenosine (dA) stands as a cornerstone, ensuring the fidelity of synthetic oligonucleotides used in research, diagnostics, and therapeutics. This technical guide provides an in-depth exploration of the core mechanism of N6-benzoyl-2'-deoxyadenosine, detailing its application, the chemistry of its introduction and removal, and relevant quantitative data.

Core Function and Mechanism of Action

The primary role of the benzoyl group is to shield the exocyclic N6 amino group of the adenine base in 2'-deoxyadenosine.[1][2] This protection is crucial during solid-phase oligonucleotide synthesis to prevent unwanted side reactions.[1][3] The unprotected exocyclic amine is nucleophilic and can react with activated phosphoramidite monomers, which would otherwise be intended to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] Such side reactions lead to the formation of branched and truncated oligonucleotide impurities, compromising the yield and purity of the final product.

The Chemistry of Protection and Deprotection

The journey of the N6-benzoyl group involves two critical stages: its introduction onto the 2'-deoxyadenosine nucleoside (benzoylation) and its subsequent removal from the synthesized oligonucleotide (deprotection).

Protection: N6-Benzoylation of 2'-deoxyadenosine

A highly efficient and commonly employed method for the selective N6-benzoylation of 2'-deoxyadenosine is the "transient protection" method.[1][4] This one-flask procedure involves the temporary silylation of the 3' and 5' hydroxyl groups of the deoxyribose sugar, directing the subsequent acylation to the N6 amino group of the adenine base.[4]

The general workflow for this process is as follows:

-

Drying: The starting material, 2'-deoxyadenosine, is thoroughly dried, often by co-evaporation with an anhydrous solvent like pyridine, to remove any residual water that could interfere with the reaction.[1][4]

-

Transient Silylation: The dried 2'-deoxyadenosine is dissolved in anhydrous pyridine under an inert atmosphere. A silylating agent, such as trimethylchlorosilane (TMSCl), is added, typically at a reduced temperature (e.g., 0 °C).[4] This step rapidly protects the 3' and 5' hydroxyl groups.

-

N-Benzoylation: Benzoyl chloride is then added to the reaction mixture. The benzoyl group selectively acylates the N6-amino group of the adenine base.[1][4]

-

Hydrolysis of Silyl Groups: Upon completion of the N-benzoylation, the temporary silyl protecting groups are removed by the addition of water or a mild aqueous base, such as aqueous pyridine or dilute ammonium hydroxide.[1][4]

-

Purification: The final product, this compound, is then purified, typically by silica gel chromatography.[1]

Figure 1: Mechanism of N6-benzoylation of 2'-deoxyadenosine via transient protection.

Deprotection: Removal of the Benzoyl Group

Following the successful synthesis of the oligonucleotide, the N6-benzoyl protecting groups must be removed to restore the natural structure of the DNA. This is typically achieved through a process of base-catalyzed hydrolysis, or ammonolysis, using concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).[1][5]

The deprotection workflow generally involves:

-

Cleavage from Solid Support: The synthesized oligonucleotide is first cleaved from the solid support. This is often accomplished concurrently with base deprotection.

-

Base Treatment: The oligonucleotide, still bearing its protecting groups, is treated with a basic solution.

-

Concentrated Ammonium Hydroxide: A common method involves heating the oligonucleotide in concentrated ammonium hydroxide (28-30%) at an elevated temperature (e.g., 55°C) for several hours (8-12 hours).[1]

-

Ammonia/Methylamine (AMA): For faster deprotection, a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine can be used.[1] This reagent significantly reduces the required deprotection time, often to as little as 10-15 minutes at 65°C.[1]

-

-

Work-up and Purification: After the deprotection is complete, the basic solution is removed, and the deprotected oligonucleotide is purified, commonly by chromatography or electrophoresis.

Figure 2: General mechanism of N6-benzoyl group deprotection.

Quantitative Data

The efficiency of the protection and deprotection steps is critical for the overall success of oligonucleotide synthesis. The following tables summarize key quantitative data related to the use of the N6-benzoyl protecting group.

Table 1: Reported Yields for the Synthesis of N-Acyl Deoxynucleosides using the Transient Protection Method

| Product | Yield | Purification Method | Reference |

| N-acyl deoxynucleosides (general) | 95% | Crystalline product | [4] |

| 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine | 80-90% | Flash chromatography | [4] |

Table 2: Half-lives of Deprotection for N6-Benzoyl-deoxyadenosine (dA(Bz)) under Various Conditions

| Deprotection Reagent | Temperature (°C) | Half-life (t½) of dA(Bz) Deprotection (hours) | Reference |

| 2.0 M Ammonia in Methanol | 25 | 2.0 | [5] |

| Aqueous Methylamine | 25 | < 0.5 | [5] |

| 0.2 N NaOH in Methanol/Water | 25 | 1.0 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the N6-benzoyl protecting group.

Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)

This protocol outlines a one-flask procedure for the selective N6-benzoylation of 2'-deoxyadenosine.[1]

Materials and Reagents:

-

2'-Deoxyadenosine

-

Pyridine (anhydrous)

-

Chlorotrimethylsilane (TMSCl)

-

Benzoyl Chloride

-

Ammonium Hydroxide (concentrated)

-

Silica gel for chromatography

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

To transiently protect the hydroxyl groups, add chlorotrimethylsilane dropwise at room temperature and stir.

-

After stirring, add benzoyl chloride dropwise and continue to stir.

-

Cool the reaction mixture and add ice, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.

-

Concentrate the mixture and purify the resulting this compound by silica gel chromatography.

Figure 3: Experimental workflow for the N6-benzoylation of 2'-deoxyadenosine.

Protocol 2: Standard Deprotection of Benzoyl-Protected Oligonucleotides

This protocol describes the traditional method for removing benzoyl protecting groups using concentrated ammonium hydroxide.[1]

Materials:

-

Synthesized oligonucleotide on solid support

-

Concentrated Ammonium Hydroxide (28-30%)

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide.

-

Heat the vial at 55°C for 8-12 hours.

-

Cool the vial, transfer the supernatant containing the deprotected oligonucleotide to a new tube, and evaporate the ammonia.

Protocol 3: Rapid Deprotection using AMA Reagent

This protocol is a faster alternative for the deprotection of benzoyl groups.[1]

Materials:

-

Synthesized oligonucleotide on solid support

-

AMA reagent (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

Procedure:

-

Place the solid support in a sealed vial.

-

Add the AMA reagent.

-

Heat at 65°C for 10-15 minutes.

-

Cool and evaporate the reagent.

-

Proceed with purification.

References

Stability of the Benzoyl Protecting Group Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoyl (Bz) group is a widely utilized protecting group for hydroxyl and amino functionalities in multi-step organic synthesis, prized for its relative stability and ease of introduction. While generally considered robust, its lability under acidic conditions is a critical factor that can be both a strategic advantage for deprotection and a potential liability leading to undesired cleavage. This technical guide provides an in-depth analysis of the stability of the benzoyl protecting group under various acidic environments, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid in the strategic planning and execution of complex synthetic routes.

The stability of the benzoyl group is significantly influenced by the nature of the acidic reagent, solvent, temperature, and the steric and electronic properties of the substrate.[1] Generally, benzoyl esters are more stable to acidic conditions than acetyl esters but are susceptible to cleavage by strong acids.[2] Understanding the kinetics and mechanisms of this cleavage is paramount for achieving selectivity and high yields in synthetic endeavors.

Quantitative Data on Benzoyl Group Stability

The acid-catalyzed hydrolysis of benzoyl esters can proceed through two primary mechanisms: the bimolecular A-2 pathway and the unimolecular A-1 pathway. The operative mechanism is dependent on the acid concentration, the substrate structure, and the reaction conditions. The A-2 mechanism, which is more common for simple benzoate esters, involves a water molecule in the rate-determining step, while the A-1 mechanism involves the formation of an acylium ion intermediate and is favored for sterically hindered esters in strongly acidic media.[1]

While comprehensive, directly comparable quantitative data on cleavage percentages of the benzoyl group under a wide array of common laboratory acidic conditions is not extensively tabulated in the literature, insights can be drawn from kinetic studies on benzoate ester hydrolysis.

Table 1: Influence of Acidic Conditions on Benzoyl Group Stability (Qualitative and Semi-Quantitative Data)

| Acidic Reagent | Concentration | Temperature | Substrate Context | Stability/Cleavage Observations | Citation(s) |

| HBr in Acetic Acid | 37% | Room Temp. | N-benzoyl thiourea | Relatively stable (no reaction observed after 10 hours) | [3] |

| HBr in Acetic Acid | 37% | Reflux | N-benzoyl thiourea | Cleavage observed, leading to a complex reaction mixture | [3] |

| Hydrochloric Acid (HCl) | 32% in H₂O | Reflux | N-benzoyl thiourea | Cleavage observed, leading to a complex reaction mixture | [3] |

| Hydrochloric Acid (HCl) | Concentrated | Reflux | General benzoyl esters | Mentioned as a method for deprotection | [4] |

| Sulfuric Acid (H₂SO₄) | Various | Various | Methyl benzoates | Detailed kinetic and mechanistic studies available (A-1 vs. A-2) | [1][5] |

| Trifluoroacetic Acid (TFA) | Neat | 25-60 °C | Cysteine/Selenocysteine protecting groups | p-Nitrobenzyl group (related) is stable, unlike Acm/Tacm | [6] |

Note: The stability of the benzoyl group is highly substrate-dependent. The data presented should be considered as a general guide.

Mechanistic Pathways of Acid-Catalyzed Debenzoylation

The acid-catalyzed hydrolysis of a benzoyl ester typically proceeds through either an A-2 or A-1 mechanism, as illustrated below.

Experimental Protocols

The following protocols provide detailed methodologies for the acidic deprotection of benzoyl groups. It is crucial to note that reaction conditions may require optimization based on the specific substrate.

Protocol 1: Debenzoylation of a Nucleoside using Hydroxylamine Hydrochloride in Pyridine/Acetic Acid

This method is particularly useful for the regioselective debenzoylation of poly-benzoylated nucleosides.[7]

Materials:

-

2',3'-Di-O-benzoyl threose nucleoside

-

Hydroxylamine hydrochloride

-

Pyridine

-

Acetic acid

-

Ethanol

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve the 2',3'-di-O-benzoyl threose nucleoside in a mixture of pyridine and acetic acid.

-

Add a solution of hydroxylamine hydrochloride in pyridine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the 3'-O-benzoyl threose nucleoside.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of a Benzoyl Ester using HCl in Dioxane

This protocol describes a general method for the cleavage of a benzoyl ester using a strong acid in an organic solvent.

Materials:

-

Benzoyl-protected substrate

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the benzoyl-protected substrate in dichloromethane.

-

Add 4M HCl in 1,4-dioxane to the solution. The amount of acid will depend on the lability of the benzoyl group and the presence of other acid-sensitive functionalities.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

-

If the reaction is slow, gentle heating may be applied.

-

Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Conclusion

The benzoyl protecting group offers a moderate level of stability under acidic conditions, making it a versatile tool in organic synthesis. Its cleavage generally requires stronger acidic conditions compared to more labile groups like acetyl, providing a degree of orthogonality. The choice of acidic reagent, solvent, and temperature are critical parameters that must be carefully considered to achieve selective deprotection without affecting other sensitive functionalities within the molecule. The mechanistic understanding of A-1 and A-2 hydrolysis pathways, coupled with the experimental protocols provided in this guide, should empower researchers to effectively utilize the benzoyl group in their synthetic strategies. Further systematic studies providing quantitative cleavage data under a broader range of standardized acidic conditions would be a valuable contribution to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Oligonucleotide Synthesis: A Historical and Technical Guide to Benzoyl Protecting Groups

For Immediate Release

In the landscape of nucleic acid chemistry, the synthesis of oligonucleotides is a foundational technology, enabling advancements in diagnostics, therapeutics, and fundamental research. Central to the success of this intricate process is the strategic use of protecting groups to ensure the fidelity of the synthesized DNA and RNA strands. Among these, the benzoyl group has long been a cornerstone for the protection of the exocyclic amines of nucleobases, particularly deoxyadenosine (dA) and deoxycytidine (dC). This in-depth technical guide explores the historical development, core principles, and practical application of benzoyl protecting groups in nucleic acid chemistry, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Protection in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process involving the sequential addition of nucleotide monomers to a growing chain. The exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to undesired branched chains and other impurities.[1] To prevent these side reactions and ensure the regioselective formation of the desired phosphodiester linkages, these amino groups must be temporarily masked with protecting groups. An ideal protecting group must be stable throughout the synthesis cycle—withstanding the acidic conditions of detritylation and the reagents used for coupling, capping, and oxidation—yet be readily removable under conditions that do not damage the final oligonucleotide product.[2]

The Dawn of an Era: H. G. Khorana and the Introduction of Benzoyl Protection

The pioneering work in the chemical synthesis of oligonucleotides was led by Dr. Har Gobind Khorana, who was awarded the Nobel Prize in Physiology or Medicine in 1968 for his work on the genetic code. In the 1950s and 1960s, Khorana's group systematically developed the phosphodiester and later the phosphotriester methods of oligonucleotide synthesis.[3][4] It was within this foundational work that the benzoyl group was introduced as a robust and reliable protecting group for the exocyclic amines of deoxyadenosine and deoxycytidine. A 1963 publication by Schaller, Weimann, Lerch, and Khorana detailed the use of benzoyl-protected nucleosides in the stepwise synthesis of deoxyribo-polynucleotides, establishing a practice that would become a standard in the field for decades to come.[3]

The benzoyl group, introduced via an acylation reaction, forms a stable amide linkage with the exocyclic amine.[5] This amide bond proved to be sufficiently robust to withstand the rigors of the synthesis cycle while being susceptible to cleavage by basic hydrolysis, typically with ammonium hydroxide, upon completion of the synthesis.[5]

Core Chemistry: Application and Removal of Benzoyl Protecting Groups

The application and removal of benzoyl protecting groups involve well-established chemical principles and protocols. The benzoylation of the exocyclic amine is a critical step in the preparation of the phosphoramidite monomers used in solid-phase synthesis. Conversely, the complete and efficient removal of these groups is paramount to obtaining a final product with the correct sequence and biological function.[6]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the use of benzoyl protecting groups, providing a basis for comparison with other protecting group strategies.

| Product | Benzoylation Method | Yield | Purification Method | Reference |

| N-acyl deoxynucleosides (general) | Transient Protection | 95% | Crystalline product | [7] |

| 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine | Transient Protection | 80-90% | Flash chromatography | [7] |

Table 1: Reported Yields for the Synthesis of N-Benzoyl Deoxynucleosides via the Transient Protection Method.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Half-life (t½) of Deprotection (hours) | Reference |

| N⁶-benzoyl deoxyadenosine (dA(Bz)) | 2.0 M Ammonia in Methanol | 25 | 2.0 | [3] |

| N⁶-benzoyl deoxyadenosine (dA(Bz)) | Aqueous Methylamine | 25 | < 0.5 | [3] |

| N⁶-benzoyl deoxyadenosine (dA(Bz)) | 0.2 N NaOH in Methanol/Water | 25 | 1.0 | [3] |

Table 2: Half-lives of Deprotection for N⁶-Benzoyl Deoxyadenosine under Various Conditions.

| Deprotection Method | Reagent | Temperature (°C) | Time | Key Considerations |

| Standard | Concentrated Ammonium Hydroxide (28-30%) | 55 | 8-12 hours | Well-established and reliable.[6] |

| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 | 10-15 minutes | Significantly reduces deprotection time but can cause transamination of N⁴-benzoyl cytidine.[2][6] |

| UltraMILD | Potassium Carbonate in Methanol | Room Temperature | 4 hours | Suitable for sensitive oligonucleotides.[2] |

Table 3: Comparison of Deprotection Protocols for Benzoyl-Protected Oligonucleotides.

| Protecting Group on dC | Deprotection Reagent | Transamination Side Reaction (%) | Reference |

| N⁴-benzoyl dC | Ethylene diamine | ~16% | [1] |

| N⁴-isobutyryl dC | Ethylene diamine | ~4% | [1] |

| N⁴-acetyl dC | Ethylene diamine | Undetectable | [1] |

Table 4: Quantification of Transamination Side Reaction with Different Protecting Groups on Deoxycytidine.

Experimental Protocols

N⁶-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)

This one-flask procedure is highly efficient for the selective acylation of the exocyclic amino group.[5]

Materials:

-

2'-Deoxyadenosine

-

Pyridine (anhydrous)

-

Chlorotrimethylsilane

-

Benzoyl Chloride

-

Ammonium Hydroxide

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

Add chlorotrimethylsilane dropwise at room temperature to transiently protect the hydroxyl groups.

-

After stirring, add benzoyl chloride dropwise and continue stirring.

-

Cool the reaction mixture and add ice, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.

-

Concentrate the mixture and purify the resulting N⁶-benzoyl-2'-deoxyadenosine by silica gel chromatography.[5]

Standard Deprotection of Benzoyl-Protected Oligonucleotides

Materials:

-

Synthesized oligonucleotide on solid support

-

Concentrated Ammonium Hydroxide (28-30%)

Procedure:

-

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide.

-

Heat the vial at 55°C for 8-12 hours.[5]

-

Cool the vial, transfer the supernatant containing the deprotected oligonucleotide to a new tube, and evaporate the ammonia.

Fast Deprotection with AMA

Materials:

-

Synthesized oligonucleotide on solid support

-

Concentrated Ammonium Hydroxide (28-30%)

-

40% Aqueous Methylamine

Procedure:

-

Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.

-

Add the freshly prepared AMA solution to the solid support.

-

Incubate at 65°C for 10-15 minutes.[6]

-

Cool the vessel, transfer the AMA solution to a new tube, and evaporate to dryness.

Mandatory Visualization

Caption: Workflow for the N⁶-benzoylation of 2'-deoxyadenosine via transient protection.

Caption: General workflow for oligonucleotide deprotection and purification.

Caption: Competing reactions during AMA deprotection of Benzoyl-dC.

Conclusion: An Enduring Legacy with Modern Adaptations

The benzoyl protecting group, introduced in the early days of nucleic acid chemistry, has remained a vital tool in the synthesis of DNA and RNA oligonucleotides.[5] Its chemical stability and well-understood deprotection chemistry provide a reliable and cost-effective method for the production of high-quality synthetic nucleic acids. While faster deprotection methods and alternative protecting groups have been developed for specialized applications, particularly for the synthesis of sensitive or highly modified oligonucleotides, the benzoyl group continues to be a mainstay in many research and production settings. A thorough understanding of its history, chemistry, and the nuances of its application and removal is essential for any scientist or professional working in the field of nucleic acid chemistry and drug development.

References

N6-Benzoyl-2'-deoxyadenosine CAS number and molecular weight.

An In-depth Technical Guide to N6-Benzoyl-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial building block in the chemical synthesis of oligonucleotides. This document details its chemical properties, synthesis protocols, and its primary application in solid-phase DNA and RNA synthesis.

Core Compound Data

This compound is a protected nucleoside analog of 2'-deoxyadenosine. The benzoyl group protects the exocyclic amine (N6) of the adenine base, preventing unwanted side reactions during the automated synthesis of oligonucleotides.[1][2]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Citations |

| CAS Number | 4546-72-9 | [1][3][4][5][6][7] |

| 206752-42-3 (possibly hydrate) | [8][9] | |

| Molecular Weight | 355.35 g/mol | [3][4][6][10] |

| 355.3 g/mol | [1][7] | |

| 355.4 g/mol | [5] | |

| Molecular Formula | C₁₇H₁₇N₅O₄ | [1][3][4][5][6] |

| Synonyms | N-Benzoyl-2'-deoxyadenosine, Bz-dA | [1][4][5] |

Synthesis of this compound

The synthesis of this compound is a fundamental step for its use in oligonucleotide synthesis. A common and efficient method is the "transient protection" method, which involves the temporary silylation of the hydroxyl groups to direct benzoylation to the N6 amino group.[3]

Experimental Protocol: Transient Protection Method for N6-Benzoylation

This protocol outlines the synthesis of this compound from 2'-deoxyadenosine.

Materials and Reagents:

-

2'-Deoxyadenosine

-

Anhydrous Pyridine

-

Trimethylchlorosilane (TMSCl) or Hexamethyldisilazane (HMDS)

-

Benzoyl chloride

-

Aqueous pyridine or dilute ammonium hydroxide

-

Methanol

-

Ethyl acetate

-

Hexanes

-

Silica gel for flash chromatography

Procedure:

-

Drying the Starting Material: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove any residual water. This is a critical step as moisture can inactivate the silylating and acylating reagents.[3]

-

Transient Silylation: Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath. Add trimethylchlorosilane (TMSCl) dropwise while stirring. This step protects the 3' and 5' hydroxyl groups.[3]

-

N-Benzoylation: In the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for several hours.[3]

-

Deprotection of Silyl Groups: After the N-benzoylation is complete, the temporary silyl protecting groups are removed by adding aqueous pyridine or a dilute ammonium hydroxide solution.

-

Work-up and Purification: The reaction mixture is then concentrated, and the product is purified from the crude mixture using silica gel column chromatography to yield pure this compound.[11]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Oligonucleotide Synthesis

The primary application of this compound is as a protected monomer in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] For this, it is further modified to a phosphoramidite derivative.

Experimental Protocol: Preparation of N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidite

This protocol describes the conversion of this compound into its phosphoramidite form, ready for use in automated oligonucleotide synthesizers.

Materials and Reagents:

-

This compound

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Silica gel for column chromatography

Procedure:

-

5'-O-Dimethoxytritylation: The dried this compound is dissolved in anhydrous pyridine, and DMT-Cl is added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, is then purified by silica gel chromatography.[4]

-

3'-O-Phosphitylation: The purified 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine is dissolved in an anhydrous solvent like DCM or THF. DIPEA is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C. The reaction is stirred at room temperature until complete.[1][4]

-

Purification: The final phosphoramidite product is purified by silica gel chromatography under anhydrous conditions.

Phosphoramidite Synthesis Workflow

Caption: Workflow for phosphoramidite synthesis.

Role in Automated Oligonucleotide Synthesis

The prepared this compound phosphoramidite is used in automated DNA/RNA synthesizers. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. The benzoyl group on the adenine base remains stable throughout these cycles and is removed during the final deprotection step, typically using ammonium hydroxide, to yield the final oligonucleotide.[1]

Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of automated oligonucleotide synthesis.

Signaling Pathways

Currently, there is no significant body of research indicating a direct role of this compound in specific cellular signaling pathways. Its primary function is that of a protected synthetic intermediate. The benzoyl protecting group is removed to yield the natural deoxyadenosine within the final oligonucleotide product. Therefore, the biological effects observed are those of the final oligonucleotide sequence, not of the benzoylated precursor. Research into DNA damage and repair signaling pathways focuses on the effects of DNA adducts and lesions, but this compound is not typically classified as such in a biological context.[12][13][14]

Conclusion

This compound is an indispensable reagent for the chemical synthesis of oligonucleotides. The protocols for its synthesis and subsequent conversion to a phosphoramidite building block are well-established, enabling the production of high-purity DNA and RNA sequences for a wide range of research, diagnostic, and therapeutic applications. While it does not have a direct role in biological signaling, its use is critical for the synthesis of oligonucleotides that are used to study and modulate these very pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 4546-72-9 | NB06336 [biosynth.com]

- 7. N-benzoyl-2'-deoxyadenosine | C17H17N5O4 | CID 107558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abmole.com [abmole.com]

A Technical Guide to the Solubility and Storage of N6-Benzoyl-2'-deoxyadenosine

For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical compounds are paramount to ensure experimental accuracy and reproducibility. This guide provides an in-depth overview of the solubility and optimal storage conditions for N6-Benzoyl-2'-deoxyadenosine, a crucial nucleoside analog in biochemical research and pharmaceutical applications.

Solubility Profile

This compound exhibits a range of solubilities in common laboratory solvents. Quantitative data from various sources has been compiled to provide a clear reference for solution preparation.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[1][2] |

| Methanol | 20 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[4] |

| Ethanol | 1 mg/mL[1][2] |

| Water | Slightly soluble[3] |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[1][2] |

| Aqueous Buffers | Sparingly soluble[1] |

Storage and Stability

Proper storage of this compound is critical for maintaining its integrity and ensuring its stability over time. The compound is typically supplied as a crystalline solid or powder.[1][5][6]

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Crystalline Solid | -20°C | ≥ 4 years[1] |

| Powder | -20°C | 3 years[4] |

| Powder | 4°C | 2 years[4] |

| Powder | 0 - 8°C | General recommendation[5][6] |

| In Solvent | -80°C | 6 months[4] |

| In Solvent | -20°C | 1 month[4] |

It is also recommended to store the compound below -15°C and to keep the container well-closed. For safe handling, it is advised to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation.[7]

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution, this compound should be dissolved in a solvent of choice that has been purged with an inert gas.[1]

Preparation of Aqueous Solutions

Due to its limited solubility in aqueous buffers, a specific procedure is recommended for preparing aqueous solutions of this compound. The compound should first be dissolved in dimethylformamide (DMF).[1] This concentrated solution can then be diluted with the aqueous buffer of choice to the desired final concentration.[1] It is important to note that aqueous solutions are not recommended for long-term storage and should ideally be used within one day.[1]

Workflow for Aqueous Solution Preparation

The following diagram illustrates the recommended workflow for preparing an aqueous solution of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cenmed.com [cenmed.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of N6-Benzoyl-2'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N6-Benzoyl-2'-deoxyadenosine, a crucial building block in the synthesis of oligonucleotides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

This compound has the molecular formula C₁₇H₁₇N₅O₄ and a monoisotopic mass of 355.1281 g/mol .[1] The structural integrity and purity of this compound are typically confirmed using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The chemical shifts are influenced by the solvent used for analysis. Data presented here is primarily in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| ~11.2 | s | N-H (Benzoyl) |

| ~8.7 | s | H-2 (Adenine) |

| ~8.6 | s | H-8 (Adenine) |

| ~8.0 | d | Benzoyl (ortho) |

| ~7.6 | m | Benzoyl (para) |

| ~7.5 | m | Benzoyl (meta) |

| ~6.5 | t | H-1' (Deoxyribose) |

| ~5.4 | d | 3'-OH (Deoxyribose) |

| ~5.3 | t | 5'-OH (Deoxyribose) |

| ~4.4 | m | H-3' (Deoxyribose) |

| ~3.9 | m | H-4' (Deoxyribose) |

| ~3.6 | m | H-5'a, H-5'b (Deoxyribose) |

| ~2.7 | m | H-2'a (Deoxyribose) |

| ~2.5 | m | H-2'b (Deoxyribose) |

¹³C NMR Spectroscopic Data (DMSO-d₆)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment (Tentative) |

| ~165.0 | C=O (Benzoyl) |

| ~152.0 | C-6 (Adenine) |

| ~151.0 | C-2 (Adenine) |

| ~149.0 | C-4 (Adenine) |

| ~142.0 | C-8 (Adenine) |

| ~134.0 | Benzoyl (ipso) |

| ~132.0 | Benzoyl (para) |

| ~128.5 | Benzoyl (ortho) |

| ~128.0 | Benzoyl (meta) |

| ~123.0 | C-5 (Adenine) |

| ~87.5 | C-1' (Deoxyribose) |

| ~83.5 | C-4' (Deoxyribose) |

| ~70.5 | C-3' (Deoxyribose) |

| ~61.5 | C-5' (Deoxyribose) |

| ~39.0 | C-2' (Deoxyribose) |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₁₇H₁₇N₅O₄ |

| Calculated Monoisotopic Mass | 355.1281 Da |

| Observed [M+H]⁺ | ~356.1354 m/z |

| Observed [M+Na]⁺ | ~378.1173 m/z |

Expected Fragmentation Pattern:

The fragmentation of N-benzoyl-2'-deoxyadenosine in tandem mass spectrometry (MS/MS) typically involves the cleavage of the glycosidic bond between the deoxyribose sugar and the N6-benzoyl-adenine base. This results in a characteristic fragment ion corresponding to the protonated nucleobase.

References

Methodological & Application

Protocol for the Benzoylation of 2'-Deoxyadenosine Using Transient Protection

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective protection of the exocyclic amino group of nucleosides is a critical step in the chemical synthesis of oligonucleotides. The benzoyl group is a commonly employed protecting group for the N6 position of 2'-deoxyadenosine, preventing undesired side reactions during the automated solid-phase synthesis of DNA. The "transient protection" method provides an efficient, one-pot strategy for the N-benzoylation of 2'-deoxyadenosine. This method involves the temporary silylation of the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar, directing the subsequent benzoylation reaction to the exocyclic amino group of the adenine base. This is followed by a straightforward deprotection of the silyl groups to yield the desired N6-benzoyl-2'-deoxyadenosine.[1] This application note provides a detailed protocol for this procedure, along with a summary of relevant quantitative data and a visual representation of the experimental workflow.

Quantitative Data Summary

The efficiency of the transient benzoylation protocol can be evaluated by the reaction yields and the purity of the final product. The following tables summarize key quantitative parameters compiled from various sources.

Table 1: Reagent Stoichiometry and Reaction Times

| Step | Reagent | Molar Equivalents (relative to 2'-deoxyadenosine) | Typical Reaction Time |

| Transient Silylation | Trimethylchlorosilane (TMSCl) | 2.0 - 2.5 | 30 minutes - 2 hours |

| N-Benzoylation | Benzoyl Chloride | 1.1 - 1.5 | 2 - 4 hours |

| Deprotection | Water / Aqueous Ammonia | Excess | 15 - 30 minutes |

Table 2: Reported Yields for Benzoylated Nucleosides via Transient Protection

| Product | Reported Yield | Purification Method |

| N-acyl deoxynucleosides (general) | up to 95% | Crystallization |

| This compound | ~39% | Silica Gel Chromatography |

| 5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine | 80-90% | Flash Chromatography |

Experimental Protocol

This section details the materials and step-by-step procedure for the benzoylation of 2'-deoxyadenosine using the transient protection method.[1]

Materials and Reagents

-

2'-Deoxyadenosine

-

Pyridine (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Benzoyl chloride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

-

Solvents for recrystallization (e.g., Ethanol, Ethanol/Ether mixture)

Procedure

-

Drying the Starting Material:

-

Co-evaporate 2'-deoxyadenosine with anhydrous pyridine (2-3 times) to remove residual water. This is a critical step as moisture will react with the silylating and acylating reagents.[1]

-

-

Transient Silylation of Hydroxyl Groups:

-

Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add trimethylchlorosilane (TMSCl) dropwise with constant stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.[2] The hydroxyl groups at the 3' and 5' positions are silylated to form trimethylsilyl ethers.

-

-

N-Benzoylation:

-

Deprotection and Workup:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of water.

-

Add a concentrated aqueous ammonia solution and stir for 15-30 minutes to hydrolyze the silyl ethers.[3]

-

Remove the pyridine by evaporation under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Silica Gel Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical solvent system for elution is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).[4]

-

Crystallization: The purified this compound can be further purified by crystallization. Common solvents for recrystallization include ethanol or an ethanol/ether mixture.[5]

-

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the transient benzoylation of 2'-deoxyadenosine.

Caption: Chemical pathway for the transient benzoylation of 2'-deoxyadenosine.

Caption: Experimental workflow for the one-pot benzoylation of 2'-deoxyadenosine.

References

Application Notes and Protocols for the Standard Deprotection of Benzoyl Groups using Ammonium Hydroxide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The benzoyl (Bz) group is a commonly utilized protecting group for exocyclic amines of nucleobases, particularly adenine and cytosine, in oligonucleotide synthesis. Its stability is crucial for preventing unwanted side reactions during the sequential addition of phosphoramidite monomers.[1][2][3] Following the successful assembly of the oligonucleotide chain, the complete and efficient removal of these benzoyl groups is essential to yield a final product with the correct sequence and biological function.[1] Incomplete deprotection can result in oligonucleotides with altered hybridization characteristics and diminished biological activity.[1] Concentrated aqueous ammonium hydroxide is the most traditional and widely used reagent for the simultaneous cleavage of the oligonucleotide from the solid support and the removal of protecting groups, including benzoyl groups.[1] This document provides detailed protocols and data for the standard deprotection of benzoyl groups using ammonium hydroxide.

Chemical Principles:

The deprotection of benzoyl groups from the exocyclic amines of nucleobases is achieved through base-catalyzed hydrolysis, specifically ammonolysis when using ammonium hydroxide.[3] The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which then collapses to cleave the amide bond, releasing the free exocyclic amine on the nucleobase and forming benzamide as a byproduct. The reaction is typically performed at elevated temperatures to drive it to completion.

Data Presentation:

The selection of deprotection conditions is a critical factor that influences the time required for processing and the purity of the final product. The following tables summarize key quantitative data related to the standard deprotection of benzoyl groups using ammonium hydroxide and compares it with other methods.

Table 1: Comparison of Deprotection Conditions for Benzoyl Groups

| Deprotection Reagent | Temperature (°C) | Time | Yield (%) | Notes |

| Concentrated Ammonium Hydroxide | Room Temperature | 12-24 h | >95 | Standard, reliable method.[4] |

| Concentrated Ammonium Hydroxide | 55 - 65 °C | 2-8 h | >95 | Faster than room temperature.[4] |

| Concentrated Ammonium Hydroxide | 55 °C | 8-12 h | High | Well-established and compatible with most standard DNA modifications.[1] |

| Ammonia/Methylamine (AMA) | 65 °C | 10-15 min | High | Drastically reduces deprotection time; ideal for high-throughput synthesis.[1][4] |

Table 2: Potential Side Reactions During Deprotection

| Protecting Group on dC | Deprotection Reagent | Side Product | Level of Side Product | Reference |

| Benzoyl (Bz) | AMA | N4-methyl-dC | ~5% | [2] |

| Acetyl (Ac) | AMA | None observed | Undetectable | [2] |

| Benzoyl (Bz) | Ethylene Diamine | Transamination | ~16% | [2] |

Experimental Protocols:

Protocol 1: Standard Deprotection of Benzoyl-Protected Oligonucleotides on Solid Support using Aqueous Ammonium Hydroxide

This protocol describes the standard method for the simultaneous cleavage of the oligonucleotide from the solid support and the deprotection of benzoyl groups from the nucleobases.

Materials:

-

Synthesized oligonucleotide on solid support (e.g., CPG in a column or plate).

-

Concentrated ammonium hydroxide (28-30%).[1]

-

Nuclease-free water.

-

Sealed vials or microcentrifuge tubes.

-

Heating block or oven.

-

Vacuum concentrator.

Procedure:

-

Reagent Addition: After synthesis, carefully add concentrated ammonium hydroxide (28-30%) to the solid support containing the synthesized oligonucleotide. Ensure the volume is sufficient to completely immerse the support (typically 1-2 mL for a 1 µmol scale synthesis).[1]

-

Incubation: Securely seal the vessel and place it in a heating block or oven set at 55°C. Incubate for 8-12 hours.[1]

-

Oligonucleotide Recovery:

-

Allow the vessel to cool to room temperature.

-

Carefully transfer the ammonium hydroxide solution, which now contains the cleaved and deprotected oligonucleotide, to a clean microcentrifuge tube.[1]

-

-

Support Wash: Wash the solid support with 0.5-1 mL of nuclease-free water and combine this wash with the initial supernatant to maximize recovery.[1]

-

Evaporation: Dry the combined solution to a pellet using a vacuum concentrator.[1]

-

Reconstitution: Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water for subsequent purification and analysis.

Monitoring the Reaction:

The completion of the deprotection can be monitored by techniques such as:

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of remaining benzoyl-protected species and the yield of the fully deprotected product.[4]

-

Mass Spectrometry (MS): Confirms the identity of the deprotected oligonucleotide by determining its molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the benzoyl group by observing the disappearance of its characteristic aromatic proton signals.[4]

Visualizations:

Below are diagrams illustrating the deprotection workflow and the chemical transformation.

Caption: General workflow for the deprotection of benzoyl groups.

Caption: Simplified chemical transformation during benzoyl deprotection.

References

Application Notes and Protocols: Rapid Deprotection of N6-Benzoyl-2'-deoxyadenosine with Aqueous Methylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient removal of the N6-benzoyl protecting group from 2'-deoxyadenosine using aqueous methylamine. This method is particularly advantageous for its rapid reaction kinetics compared to traditional deprotection agents.

Introduction

The N6-benzoyl group is a commonly employed protecting group for the exocyclic amine of deoxyadenosine during oligonucleotide synthesis. Its removal is a critical final step to yield the native nucleoside. Aqueous methylamine has emerged as a highly effective reagent for this deprotection, offering significantly reduced reaction times compared to standard methods like aqueous ammonia. This protocol is suitable for the deprotection of N6-benzoyl-2'-deoxyadenosine in various contexts, from small-scale synthesis to automated oligonucleotide production.

Data Presentation

The efficiency of different deprotection reagents is summarized below. The data clearly indicates that aqueous methylamine provides the fastest deprotection of this compound (dA(Bz)).

| Deprotection Reagent | Temperature (°C) | Half-life (t½) of dA(Bz) Deprotection (hours) |

| Aqueous Methylamine | 25 | < 0.5 |

| 0.2 N NaOH in Methanol/Water | 25 | 1.0 |

| 2.0 M Ammonia in Methanol | 25 | 2.0 |

Data adapted from a study on the cleavage rates of various protecting groups on 2'-deoxyribonucleosides.[1]

Mandatory Visualizations

Experimental Workflow: Deprotection of this compound

Caption: General workflow for the deprotection of this compound.

Logical Relationship: Troubleshooting Deprotection Issues

Caption: Troubleshooting guide for incomplete deprotection.

Experimental Protocols

Protocol 1: Rapid Deprotection of this compound

This protocol is designed for the rapid and efficient removal of the N6-benzoyl group.

Materials:

-

This compound derivative

-

Aqueous methylamine solution (e.g., 40%)

-

Suitable solvent (e.g., methanol or ethanol, if necessary for solubility)

-

Reaction vessel with a secure seal (e.g., screw-cap vial)

-

Stir plate and stir bar

-

Analytical tools for monitoring: Thin Layer Chromatography (TLC) plates and developing chamber, or High-Performance Liquid Chromatography (HPLC) system

-

Standard laboratory equipment for work-up and purification (rotary evaporator, silica gel for chromatography, solvents)

Procedure:

-

Dissolution: Dissolve the this compound derivative in a suitable solvent within the reaction vessel. If the substrate is soluble in aqueous methylamine, a co-solvent may not be necessary. For substrates with poor aqueous solubility, use a minimal amount of a miscible organic solvent like methanol or ethanol to achieve dissolution.[1]

-

Reagent Addition: Add the aqueous methylamine solution to the reaction mixture. A significant molar excess of methylamine is recommended to drive the reaction to completion.[1]

-

Reaction: Securely seal the reaction vessel and stir the mixture at room temperature.[1]

-

Monitoring: Monitor the progress of the deprotection reaction periodically using TLC or HPLC.[1] The deprotected 2'-deoxyadenosine will have a different retention factor (Rf) on TLC and a different retention time on HPLC compared to the benzoyl-protected starting material.[1]

-

Work-up: Once the reaction is complete (typically confirmed by the disappearance of the starting material), cool the reaction mixture and carefully vent the vessel in a well-ventilated fume hood.

-

Concentration: Concentrate the mixture under reduced pressure to remove the methylamine and solvent.[1]

-

Purification: Purify the resulting crude product using silica gel column chromatography. An appropriate eluent system, such as a dichloromethane/methanol gradient, can be used to isolate the pure deprotected 2'-deoxyadenosine.[1]

Protocol 2: Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol is commonly used in the context of oligonucleotide synthesis for the simultaneous cleavage from the solid support and deprotection of the exocyclic amines.

Materials:

-

Synthesized oligonucleotide on solid support

-

AMA reagent: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[2][3]

-

Sealed reaction vial

-

Heating block or water bath

Procedure:

-

Reagent Preparation: Prepare the AMA reagent fresh before use by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood.[4]

-

Reaction Setup: Place the solid support containing the synthesized oligonucleotide into a sealed vial.[2]

-

Deprotection: Add the AMA reagent to the vial.[2]

-

Heating: Heat the sealed vial at 65°C for 10-15 minutes.[2][3][4]

-

Cooling and Evaporation: After the incubation period, cool the vial and then evaporate the reagent.[2] The deprotected oligonucleotide is now ready for purification.

Troubleshooting and Optimization

-

Incomplete Deprotection: If the reaction is sluggish, consider increasing the reaction time or temperature in increments of 10°C.[1] Ensure a sufficient molar excess of the deprotection reagent is used.[1]

-

Substrate Solubility: For substrates that are not fully dissolved, the reaction will be incomplete. The use of a co-solvent like methanol or ethanol can improve solubility.[1]

-

Side Reactions: While less common for adenosine compared to cytidine, be aware of the potential for transamination.[1] It is crucial to monitor for any unexpected byproducts, for instance by LC-MS.[1] Prolonged exposure to harsh basic conditions can potentially lead to the degradation of the nucleoside.[1]

References

Application Note: HPLC Analysis for Purity Determination of N6-Benzoyl-2'-deoxyadenosine

**Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of N6-Benzoyl-2'-deoxyadenosine, a critical protected nucleoside used in the synthesis of oligonucleotides. The described reversed-phase HPLC (RP-HPLC) protocol provides excellent resolution and accurate quantification of the main compound and potential impurities. This method is suitable for quality control in research, development, and manufacturing environments.

**Introduction

This compound is a key building block in the chemical synthesis of DNA oligonucleotides. The benzoyl group serves as a protecting group for the exocyclic amine of deoxyadenosine during the automated solid-phase synthesis process. The purity of this compound is paramount to ensure the fidelity and yield of the final oligonucleotide product. HPLC is a widely accepted and reliable technique for assessing the purity of such nucleoside derivatives.[1][2] This document provides a detailed protocol for the determination of this compound purity using RP-HPLC with UV detection.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted below.

Caption: Experimental workflow for HPLC purity analysis.

Protocols

Materials and Reagents

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Triethylamine (TEA)

-

Acetic Acid (glacial)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

Reversed-phase C18 column (e.g., Thermo ODS Hypersil C18, 250 x 4.6 mm, 5 µm)[3]

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonicator

Preparation of Mobile Phase

-

Mobile Phase A (0.1 M Triethylammonium acetate, pH 7.0):

-

Add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.

-

Add 13.9 mL of triethylamine to the water.

-

Adjust the pH to 7.0 with glacial acetic acid.

-

Bring the final volume to 1 L with HPLC grade water.

-

Filter and degas the solution using a 0.22 µm filter or sonication.

-

-

Mobile Phase B (Acetonitrile):

-

Use 100% HPLC grade acetonitrile.

-

Filter and degas before use.

-

Sample Preparation

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following table summarizes the chromatographic conditions for the purity analysis.

| Parameter | Condition |

| Column | Thermo ODS Hypersil C18 (250 x 4.6 mm, 5 µm)[3] |

| Mobile Phase A | 0.1 M Triethylammonium acetate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-25 min: 0% to 60% B25-30 min: 60% to 100% B[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 260 nm[4] |

| Injection Volume | 10 µL |

Data Analysis and Purity Calculation

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

A purity of ≥98% is often required for synthetic applications.[5]

Results and Discussion

Under the specified HPLC conditions, this compound is well-separated from common impurities. The expected retention times for the main compound and a potential related impurity are listed in the table below.

| Compound | Expected Retention Time (min) |

| This compound | 17.8 – 18.2[3] |

| N6-Benzoyladenine | 18.8 – 19.6[3] |

The chromatogram should show a sharp, symmetrical main peak for this compound. Potential impurities that may be observed include unreacted starting materials or degradation products such as N6-benzoyladenine.[1] The gradient elution ensures that both polar and non-polar impurities are eluted from the column, allowing for a comprehensive purity assessment.

Logical Relationship of Purity Analysis

The following diagram illustrates the logical steps and considerations in the HPLC purity analysis of this compound.

Caption: Logical flow for purity assessment and quality control.

Conclusion

The HPLC method described in this application note is a reliable and reproducible technique for determining the purity of this compound. The clear separation of the main component from potential impurities allows for accurate quantification, ensuring the high quality of this critical raw material for oligonucleotide synthesis.

References

Application of N6-Benzoyl-2'-deoxyadenosine in the Synthesis of siRNA and Antisense Oligonucleotides: Application Notes and Protocols

Introduction

The fields of nucleic acid-based therapeutics, particularly those involving small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), have seen significant advancement. These molecules offer the potential to treat a wide range of diseases by selectively modulating gene expression. The efficacy and specificity of these therapeutic agents are critically dependent on the high-fidelity chemical synthesis of oligonucleotide chains with a precisely defined sequence.

Automated solid-phase synthesis using phosphoramidite chemistry is the gold standard for producing these oligonucleotides.[1] A key requirement of this process is the use of protecting groups on the nucleobases to prevent unwanted side reactions during the assembly of the oligonucleotide chain.[2] For the incorporation of deoxyadenosine, N6-Benzoyl-2'-deoxyadenosine is a universally employed, crucial building block. The benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of the adenine base, ensuring the integrity of the synthesis.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of siRNAs and antisense oligonucleotides, intended for researchers, scientists, and professionals in the field of drug development.

The Role of this compound in Oligonucleotide Synthesis

The primary function of the benzoyl group on the N6 position of deoxyadenosine is to prevent the exocyclic amine from participating in undesirable side reactions during the phosphoramidite coupling steps.[2] This protection is essential for ensuring that the coupling reaction occurs exclusively at the 5'-hydroxyl position of the growing oligonucleotide chain.

Key characteristics of the benzoyl protecting group:

-

Stability: It is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of the synthesis.[2]

-

Lability: It can be efficiently removed under basic conditions at the end of the synthesis, without causing damage to the final oligonucleotide product.[2][3]

The successful synthesis of high-purity siRNAs and ASOs is therefore highly dependent on the quality of the this compound phosphoramidite and the precise execution of the synthesis and deprotection steps.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides is performed on an automated synthesizer using a solid support, typically Controlled Pore Glass (CPG), with the first nucleoside already attached.[4] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[3]

Caption: Automated solid-phase oligonucleotide synthesis cycle.

-

Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA), exposing a free 5'-hydroxyl group for the next reaction.[4]

-

Coupling: The this compound phosphoramidite (or other protected nucleoside phosphoramidite) is activated by a reagent like tetrazole and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of shorter, "n-1" sequences (deletion mutations).[4]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing solution, typically containing iodine.[4]

This four-step cycle is repeated for each monomer until the desired oligonucleotide sequence is fully assembled.

Quantitative Data

The performance of this compound phosphoramidite is evaluated by its coupling efficiency and the purity of the final product.

| Parameter | Typical Value | Analysis Method | Reference |

| Purity | >98.0% | Reverse Phase HPLC | [5] |

| Purity | >98.0% | 31P-NMR | [5] |

| Coupling Efficiency | >98.0% | Proprietary Sequence | [5] |

| Nucleoside Loading on CPG | 24.0-40.0 µmol/g | RP-HPLC after cleavage | [6] |

| Table 1: Quality and Performance Metrics for this compound Phosphoramidite and CPG Support. |

The final deprotection step to remove the benzoyl groups is critical for obtaining a functional oligonucleotide.

| Deprotection Reagent | Temperature | Time | Notes | Reference |

| Ammonium Hydroxide | 55°C | 8-16 hours | Standard, traditional method. | [2] |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5-10 minutes | Fast deprotection. Requires acetyl (Ac) protected dC to avoid side reactions. | [2][7] |

| Triethylamine/Lithium Hydroxide in Methanol | 75°C | 1 hour | Ammonia-free method, useful for short oligos. | [8] |

| Table 2: Comparison of Common Deprotection Methods for Benzoyl Groups. |

Experimental Protocols

Protocol 1: Benzoylation of 5'-O-DMT-2'-deoxyadenosine

This protocol describes the synthesis of the protected nucleoside required for phosphoramidite preparation.

Caption: Workflow for the synthesis of N6-benzoyl-5'-O-DMT-2'-deoxyadenosine.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

-

Benzoyl chloride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dry the 5'-O-DMT-2'-deoxyadenosine starting material by co-evaporation with anhydrous pyridine.[2]

-

Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.[2]

-

Cool the solution to 0°C and add benzoyl chloride dropwise with constant stirring.[2]

-

Allow the reaction to warm to room temperature and continue stirring for several hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[2]

-

Once complete, quench the reaction by adding methanol.[2]

-

Remove the solvent under reduced pressure. Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

-

Purify the crude product by silica gel column chromatography to obtain pure N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.[2]

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general procedure for using this compound phosphoramidite in an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

CPG solid support pre-loaded with the initial nucleoside

-

This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

-

Other standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 0.25 M DCI in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% TCA in DCM)

Procedure:

-

Synthesizer Setup: Install fresh reagents and phosphoramidite solutions onto the synthesizer. Program the desired oligonucleotide sequence.[4]

-

Deblocking: The synthesizer removes the DMT group from the support-bound nucleoside using the deblocking solution.[4]

-

Coupling: The this compound phosphoramidite is delivered to the synthesis column along with the activator solution to couple with the free 5'-hydroxyl group. An extended coupling time may be used to ensure high efficiency.[4]

-

Capping: Unreacted 5'-hydroxyl groups are capped by the capping solutions.[4]

-

Oxidation: The phosphite triester linkage is oxidized to a phosphate triester.[4]

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer in the sequence until the full-length oligonucleotide is synthesized.[4]

Protocol 3: Oligonucleotide Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

-

CPG solid support with the synthesized oligonucleotide

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA)

Procedure (using AMA):

-

Transfer the solid support to a sealable vial.

-

Add the AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).[7]

-

Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.[7]

-

Transfer the supernatant containing the oligonucleotide to a new vial.

-

Heat the solution at 65°C for 5-10 minutes to complete the deprotection of the base-protecting groups, including the benzoyl group on adenine.[2]

-

Cool the sample and dry it (e.g., using a vacuum concentrator). The resulting crude oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).

Application in siRNA and Antisense Oligonucleotides

Once synthesized and purified, the oligonucleotides can function as siRNAs or ASOs. This compound is used to incorporate dA residues into ASOs and can be part of the 3'-overhangs in siRNA duplexes.

Caption: Mechanisms of action for siRNA and antisense oligonucleotides (ASOs).

-

Antisense Oligonucleotides (ASOs): These are single-stranded DNA or modified RNA molecules (typically 15-22 bases) that bind to a target mRNA sequence.[9] This binding can lead to the degradation of the mRNA by RNase H or sterically block the translation machinery, thereby inhibiting protein production.[10]

-

Small Interfering RNAs (siRNAs): These are short, double-stranded RNA molecules (typically 21-25 base pairs).[11] The antisense (guide) strand is incorporated into the RNA-Induced Silencing Complex (RISC). This complex then seeks out and cleaves the target mRNA that is complementary to the guide strand, leading to potent gene silencing.[11]

Conclusion

This compound is an indispensable component in the chemical synthesis of high-quality siRNAs and antisense oligonucleotides. The benzoyl protecting group provides the necessary stability during the automated synthesis cycles while allowing for efficient removal during the final deprotection step. A thorough understanding of the synthesis chemistry, adherence to detailed protocols, and careful optimization of deprotection conditions are paramount for researchers and drug developers aiming to produce potent and specific nucleic acid-based therapeutics.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antisense Oligonucleotides, Antisense Technology Bio-Synthesis Inc. [biosyn.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. siRNA - Applications [horizondiscovery.com]

Application Notes: Solid-Phase Synthesis Cycle with N⁶-Benzoyl-2'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction